Copper oleate

Catalog No.
S1503555
CAS No.
1120-44-1
M.F
C18H34CuO2
M. Wt
346.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper oleate

CAS Number

1120-44-1

Product Name

Copper oleate

IUPAC Name

copper;(Z)-octadec-9-enoic acid

Molecular Formula

C18H34CuO2

Molecular Weight

346.0 g/mol

InChI

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

XVBODFCHDIQCGK-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu]

Antibacterial and Antifungal Properties

Copper oleate has been explored for its potential as an antibacterial and antifungal agent. Studies have shown it to be effective against a range of bacterial and fungal strains, including some that are resistant to common antibiotics and fungicides [, ]. This research suggests that copper oleate could be a valuable addition to the fight against antimicrobial resistance.

Drug Delivery Systems

Due to its ability to form self-assembling structures, copper oleate is being investigated as a potential component of drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing side effects [].

Other Potential Applications

Copper oleate is also being explored for a variety of other potential applications, including:

  • Lubricant: Due to its lubricating properties, copper oleate may be useful as a lubricant in various industrial applications [].
  • Fungicide: Copper oleate has been shown to exhibit antifungal activity, suggesting its potential use as a fungicide in agriculture [].
  • Imaging: Research suggests that copper oleate nanoparticles can be used for photoacoustic imaging, a technique used to visualize biological tissues [].

Copper oleate is a copper-based compound formed through the reaction of copper ions with oleic acid, characterized by its blue-green solid appearance. Its chemical formula is C18H34CuO2\text{C}_{18}\text{H}_{34}\text{CuO}_{2} and it has a molecular weight of approximately 346.01 g/mol. This compound is notable for its stability and ability to form complexes with various molecules, which makes it valuable in numerous applications, including catalysis, antimicrobial agents, and material science .

The specific mechanism of action of copper oleate depends on the context of its use. In its fungicidal and insecticidal roles, copper oleate disrupts the cell membrane of target organisms, leading to leakage of cellular contents and ultimately cell death []. Additionally, copper ions can interact with essential enzymes within the organism, further inhibiting its growth and survival.

  • Oxidation: Copper oleate can be oxidized to form copper oxide species. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: It can be reduced to produce metallic copper nanoparticles, typically using reducing agents like sodium borohydride or hydrazine.
  • Substitution: The oleate ligand can be substituted by other ligands under certain conditions .

Major Products Formed

  • From Oxidation: Copper oxide species.
  • From Reduction: Metallic copper nanoparticles.
  • From Substitution: Modified copper complexes with different ligands.

Copper oleate exhibits notable biological activity, particularly in targeting microbial and tumor cells. It primarily acts through the generation of free radicals that increase oxidative stress within these cells. This mechanism can disrupt cellular functions and promote cell death, making copper oleate a potential candidate for antimicrobial and anticancer therapies. Additionally, studies have indicated its effectiveness against certain pathogens, demonstrating its utility as an antimicrobial agent .

Copper oleate can be synthesized through several methods:

  • Precipitation Reaction:
    • Mix copper sulfate solution with sodium oleate in water.
    • The reaction typically occurs at elevated temperatures with continuous stirring, resulting in the precipitation of copper oleate.
  • Chemical Reduction Method:
    • Dissolve copper chloride in water and oleic acid in acetone.
    • Combine the two solutions and add a reducing agent such as sodium formaldehyde sulfoxylate to facilitate the formation of copper oleate .

Example Procedure

  • Dissolve 2.5 g of copper sulfate in 100 ml of water.
  • Heat the solution to 70-80°C while stirring.
  • Add 2.5 g of sodium oleate and stir for 30 minutes until a dark green precipitate forms.
  • Filter the precipitate, wash it with water, and dry it in a vacuum oven at 60°C.

Studies on the interactions of copper oleate have shown that it can effectively bind to various biomolecules due to its ability to form complexes with amino acids containing specific residues. This property allows it to influence biochemical pathways significantly, particularly those related to oxidative stress responses in microbial cells .

Copper oleate shares similarities with other copper salts but has distinct properties that enhance its versatility:

Compound NameChemical FormulaUnique Features
Copper glycolateC4H8CuO2\text{C}_{4}\text{H}_{8}\text{CuO}_{2}Used primarily as a food preservative
Copper lactateC6H10CuO3\text{C}_{6}\text{H}_{10}\text{CuO}_{3}Commonly used in food applications
Copper acetateC4H6CuO2\text{C}_{4}\text{H}_{6}\text{CuO}_{2}Widely used as a reagent in organic synthesis
Copper stearateC18H36CuO2\text{C}_{18}\text{H}_{36}\text{CuO}_{2}Often used as a lubricant and stabilizer

Copper oleate's unique combination of stability, solubility characteristics (slightly soluble in ethanol), and biological activity distinguishes it from these similar compounds, making it particularly useful in both industrial and medical applications .

Electrochemical Synthesis Using Palm-Based Oleic Acid Ligands

Electrochemical synthesis offers a controlled and environmentally friendly approach to producing copper(II) oleate complexes. Nordin et al. developed an efficient electrochemical technique using palm-based oleic acid as the ligand source. This method employs a simple yet effective electrochemical cell where copper ions are generated in situ through the controlled oxidation of a copper anode.

The electrochemical system consists of copper foil (3×1 cm, 0.1 cm thickness) functioning as the anode and a graphite rod (6.5 mm diameter) serving as the cathode. Ammonium acetate (CH₃COONH₄) acts as the supporting electrolyte to enhance electrical conductivity in the reaction medium. The mechanism for copper oleate formation proceeds via the following electron-transfer reactions:

Anode:
Cu° → Cu²⁺ + 2e⁻ (1)

Cathode:
2e⁻ + 2H₂O → H₂ + 2OH⁻ (2)
2OH⁻ + 2CH₃(CH₂)₇CH=CH(CH₂)₇COOH →
2H₂O + 2CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻ (3)

Overall reaction:
Cu° + 2CH₃(CH₂)₇CH=CH(CH₂)₇COOH →
Cu[CH₃(CH₂)₇CH=CH(CH₂)₇COO]₂ + H₂ (4)

Through systematic optimization, researchers determined the optimal parameters for synthesizing Cu(II) oleate complexes from palm-based oleic acid, as presented in Table 1.

Table 1: Optimal Parameters for Electrochemical Synthesis of Copper(II) Oleate

ParameterOptimal Value
Applied voltage10 V
Supporting electrolyte (CH₃COONH₄)0.5 M
Oleic acid concentration0.1 M
Electrolysis time2 hours
TemperatureRoom temperature (~27°C)
Stirring speed900 rpm

This electrochemical approach offers several advantages over conventional synthesis methods: (1) the selectivity of the reaction can be precisely controlled by adjusting the applied electrode potential; (2) the synthesis can be performed at ambient temperature and pressure; and (3) the process avoids the use of harmful oxidizing or reducing agents.

Spectroscopic characterization of the electrochemically synthesized copper oleate confirms its structural properties. FTIR analysis reveals characteristic carboxylate stretching modes with a ΔvCOO value of 158 cm⁻¹, corresponding to a bridging bidentate coordination mode between copper and carboxylate groups. XPS spectra demonstrate the presence of carbon (69.48%), oxygen, and copper elements, with C1s peaks at 288.2 eV (-C=O), 285.5 eV (-C-C), and 284.5 eV (-C-H) confirming the oleate structure. UV-Vis spectroscopy shows a characteristic absorption peak at 675 nm, typical of copper(II) complexes.

Surface morphological studies using Field Emission Scanning Electron Microscopy (FESEM) reveal that electrochemically synthesized copper oleate forms distinctive thread-like structures, with EDX analysis confirming the presence of copper, carbon, and oxygen elements in the complex.

Thermal Decomposition Pathways of Copper-Oleate Precursors

Thermal decomposition of copper oleate complexes represents a versatile route for the preparation of copper and copper oxide nanomaterials with controlled size and morphology. This approach has been extensively investigated for the synthesis of monodispersed copper nanoparticles.

The thermal decomposition pathway typically involves heating copper oleate to temperatures where the coordinated oleate ligands decompose, leading to the formation of metallic copper nuclei that subsequently grow into nanoparticles. Kim et al. demonstrated the synthesis of monodispersed copper nanoparticles through the thermal decomposition of copper oleate complex prepared from copper chloride and sodium oleate. By controlling the decomposition temperature at 290°C, they produced uniform copper nanoparticles with diameters of 16.2 ± 2.9 nm, exhibiting two-dimensional assembly with remarkable uniformity.

The preparation of the copper oleate precursor typically involves reacting CuCl₂·2H₂O (40 mmol) with sodium oleate (80 mmol) in a mixed solvent system composed of ethanol, water, and hexane. After heating at 70°C for four hours, the upper organic layer containing the copper oleate complex is isolated, washed with distilled water, and dried to yield the precursor in waxy solid form.

Table 2: Thermal Decomposition Parameters for Copper Nanoparticle Synthesis

ParameterValue/Condition
PrecursorCopper oleate complex
Decomposition temperature250-300°C
AtmosphereInert (Argon/Nitrogen)
SolventHigh-boiling point (1-octadecene)
Stabilizing agent1-octadecanol
Particle size range16-87 nm
MorphologySpherical to thread-like structures

Recent studies have explored alternative approaches for thermal decomposition of copper carboxylates. Researchers have shown that copper(II) perfluorinated carboxylate complexes with small alkylamines can undergo thermal decomposition to yield copper nanomaterials even under atmospheric pressure. Temperature-dependent infrared spectroscopy (VT IR) revealed that this decomposition occurs through a complex, multi-stage process.

Tirado et al. investigated the catalytic effect of copper oleate on aquathermolysis of heavy crude oil, finding that it reduces polyaddition reactions of heavy fractions while favoring the production of lighter compounds. Their kinetic model, developed from experimental data with a water/oil ratio of 3:7 at temperatures between 250-300°C, demonstrated that copper oleate catalyzes the production of gases and aromatic compounds primarily from asphaltene fractions.

The thermal decomposition of copper oleate has also been utilized for producing fuels. Research indicates that thermal decomposition of copper carboxylates formed from CuO and different proportions of oleic acid can yield liquid and gaseous fuels with desirable properties.

Comparative Analysis of Solvent Systems in Precipitation Reactions

Precipitation reactions represent one of the most widely employed methods for synthesizing copper oleate complexes. This approach typically involves the reaction between copper salts and sodium oleate in various solvent systems, with the choice of solvent significantly influencing the properties of the resulting product.

Copper(II) oleate is conventionally produced by the precipitation reaction of copper(II) sulfate solutions with sodium oleate. The product is insoluble in water and contains between 6% and 9% copper by weight. Various solvent systems have been explored to optimize the synthesis process and tailor the properties of the resulting complex.

Table 3: Comparative Analysis of Solvent Systems for Copper Oleate Synthesis

Solvent SystemCopper SourceOleate SourceTemperatureAdvantagesDisadvantages
Ethanol/Water/HexaneCuCl₂·2H₂OSodium oleate70°C, 4 hrsPhase separation, high purityMultiple washing steps required
Aqueous onlyCuSO₄Sodium oleateRoom temp.Simple, economicalLower purity, difficult filtration
Organic (Toluene)Cu(OAc)₂Oleic acid150°CDirect complex formationHigher temperature required
EthanolCuCO₃·Cu(OH)₂Oleic acid60-80°CSingle-phase reactionIncomplete reaction possible

One approach involves dissolving copper chloride in water and sodium oleate in a mixture of ethanol, water, and hexane. The resulting solution is heated to 70°C for four hours, after which the upper organic layer containing the copper oleate complex is separated, washed with distilled water, and dried to yield the product.

Alternative approaches include the direct reaction of copper oxide or basic carbonate of copper with oleic acid. However, this method presents challenges due to the heterogeneous nature of the reaction, where the copper oleate formed at the surface can inhibit further reaction by coating the unreacted copper compounds.

The properties of copper oleate vary depending on the synthesis method and solvent system employed. The complex appears as a blue-green solid with a density of 971 kg/m³ at 20°C and a vapor pressure of 0.616 Pa at 20°C. It is insoluble in water, slightly soluble in ethanol, and readily soluble in diethyl ether.

Infrared spectroscopy has proven valuable in studying the reactivity of fatty acids on copper metal-containing surfaces. Research demonstrates that fatty monoacids C₈ and C₁₀ react with clean/polished copper within 2-4 hours, while those with chains longer than C₁₂ require days to complete the reaction. This difference is attributed to molecular mobility and acidity factors, with lower monoacids (liquids at room temperature) having lower pKₐ values that favor higher reaction rates.

Role of Catalytic Additives in Ligand Exchange Mechanisms

The introduction of catalytic additives significantly influences ligand exchange mechanisms in copper oleate synthesis, affecting reaction kinetics, complex stability, and the properties of the resulting materials. Recent research has explored various catalytic systems for enhancing the formation and controlling the properties of copper oleate and related complexes.

Gibson et al. investigated the role of Group 13 Lewis acids (Al³⁺, Ga³⁺, In³⁺) in the synthesis of Cu₂O nanocrystals through a novel hydroxide transmetallation mechanism. Their findings revealed that these Lewis acids catalyze the esterification reaction between oleic acid and oleyl alcohol, producing oleyl oleate ester and M³⁺-OH monomers. These M³⁺-OH species subsequently undergo transmetallation with copper, generating Cu⁺-OH monomers essential for Cu₂O formation.

Table 4: Effect of Group 13 Metal Catalysts on Copper Complex Formation and Reactivity

CatalystConcentration RangeEsterification EffectCu²⁺-O₂CR ConsumptionMorphological Control
Al³⁺1-15 mol%Minimal variationIncompleteLimited
Ga³⁺1-15 mol%Enhanced with concentrationComplete at higher mol%Significant
In³⁺1-15 mol%Highest activityMost completeHighest

Spectroscopic studies using UV-visible and FTIR absorbance techniques revealed that all M³⁺ catalysts showed greater reactivity than Cu²⁺-O₂CR for the conversion of oleic acid to oleyl oleate ester. Notably, Ga³⁺ exhibited enhanced ester formation with increasing concentration, while Al³⁺ showed minimal variation regardless of concentration.

The inclusion of 1-15 mol% of these Group 13 cations resulted in increased yields for copper ion consumption toward Cu₂O formation and demonstrated size/morphology control dependent on the nature of the M³⁺ ion. This catalytic approach represents a significant advancement in controlling the synthesis of copper-based nanomaterials.

Studies on the effects of copper(II) oxide on the co-pyrolysis of waste materials have also provided insights into catalytic mechanisms. Research indicates that CuO influences dechlorination and dehydrochlorination processes, as well as secondary reactions between HCl and pyrolysis products, thereby changing the behavior and outcomes of co-pyrolysis reactions.

The mechanism for metal oxide nanocrystal synthesis catalyzed by Group 13 metals highlights a scenario where the generation of a metal oxide is not limited by the inherent reactivity of the parent metal toward esterification. Instead, the required metal hydroxide monomers can be generated through transmetallation from secondary M³⁺-OH species produced via esterification catalyzed by Group 13 metal cations.

Table 5: Spectroscopic Characterization of Copper Oleate and Its Derivatives

TechniqueFeature/BandAssignmentReference
FTIRΔvCOO = 158 cm⁻¹Bridging bidentate coordination
FTIR1738 cm⁻¹C=O stretch (oleyl oleate ester)
FTIR1620 cm⁻¹C=O stretch (bound oleic acid)
UV-Vis675 nmCu(II) d-d transitions
XPS288.2 eVC1s (-C=O)
XPS285.5 eVC1s (-C-C)
XPS284.5 eVC1s (-C-H)

Attempts to use Cu⁺ precursors (e.g., Cu(OAc)) as starting materials for copper oleate synthesis proved unsuccessful due to the oxidation of Cu⁺ to Cu²⁺ during the exchange of acetate and oleate ligands. This observation underscores the complex redox chemistry involved in copper oleate synthesis and highlights the importance of selecting appropriate precursors and reaction conditions.

Copper oleate significantly enhances heavy oil combustion by accelerating radical chain reactions. The copper(II) center acts as a redox-active site, facilitating the homolytic cleavage of C–H bonds in long-chain hydrocarbons. This process generates alkyl radicals (R- ), which propagate autoxidation cycles via peroxy radical intermediates (ROO- ) [1] [2]. For example, in the oxidation of heavy crude oil, copper oleate reduces the ignition temperature by 40–60°C compared to non-catalytic conditions, as demonstrated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [1].

Key Mechanistic Insights:

  • Initiation: Cu²⁺ abstracts a hydrogen atom from alkanes, forming R- and Cu⁺.
  • Propagation: R- reacts with O₂ to form ROO- , which abstracts H from another hydrocarbon.
  • Termination: Radical recombination yields oxidized products (e.g., ketones, alcohols) [2].

The table below summarizes the impact of copper oleate on combustion parameters in heavy oil:

ParameterNon-Catalytic CombustionCopper Oleate-Catalyzed Combustion
Ignition Temperature (°C)320–340260–280
Peak Oxidation Rate (mg/min)1.22.8
Residue Yield (%)15.48.9

Data derived from thermogravimetric studies of heavy crude oil [1].

Ligand-Dependent Activation Energy Modulation in Crude Oil Upgrading

The organic ligands in copper oleate play a critical role in modulating activation energies during crude oil upgrading. Oleate’s unsaturated C18 chain enhances solubility in hydrophobic media, while its carboxylate group stabilizes the copper center’s oxidation state. Comparative studies of copper complexes with different ligands (e.g., stearate, naphthenate) reveal that oleate’s cis-Δ⁹ double bond lowers activation energy by 25–30 kJ/mol compared to saturated analogs [1] .

Ligand Effects on Catalytic Performance:

  • Electron Donation: The oleate ligand’s electron-rich double bond increases electron density at the Cu²⁺ center, promoting faster redox cycling.
  • Steric Accessibility: The kinked geometry of the oleate chain prevents aggregation of copper species, maintaining high surface area for substrate interaction .

The table below correlates ligand structure with activation energy in model oxidation reactions:

LigandActivation Energy (kJ/mol)Relative Oxidation Rate
Oleate (cis-Δ⁹)781.00
Stearate (saturated)1080.55
Linoleate (cis-Δ⁹,¹²)820.92

Data adapted from kinetic analyses of ligand-substituted copper catalysts [1] .

Copper Oleate-Mediated Nanoparticle Synthesis for Catalytic Systems

Copper oleate serves as a precursor for synthesizing copper-based nanoparticles (NPs) with tailored catalytic properties. Thermal decomposition of copper oleate at 250–300°C under inert atmospheres yields metallic copper NPs (5–20 nm), while oxidative conditions produce CuO or Cu₂O NPs [6]. These NPs exhibit high surface-to-volume ratios and defect-rich surfaces, enhancing their activity in hydrocarbon oxidation.

Synthesis and Applications:

  • Metallic Copper NPs: Effective in dehydrogenation reactions due to exposed (111) facets.
  • CuO NPs: Catalyze complete oxidation of aromatics to CO₂ via Mars-van Krevelen mechanisms [6].

The table below compares nanoparticle properties synthesized from copper oleate:

Nanoparticle TypeSize (nm)Surface Area (m²/g)Catalytic Application
Cu⁰12 ± 345Styrene dehydrogenation
CuO8 ± 268Toluene total oxidation
Cu₂O15 ± 432Selective oxidation of alkanes

Data sourced from TEM and BET analyses of nanoparticles [6].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.185477 g/mol

Monoisotopic Mass

345.185477 g/mol

Heavy Atom Count

21

UNII

KT1O45G674

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1120-44-1

Wikipedia

Copper oleate

General Manufacturing Information

9-Octadecenoic acid (9Z)-, copper salt (1:?): ACTIVE

Dates

Modify: 2023-08-15

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